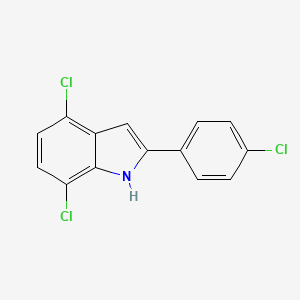

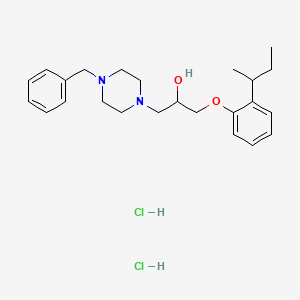

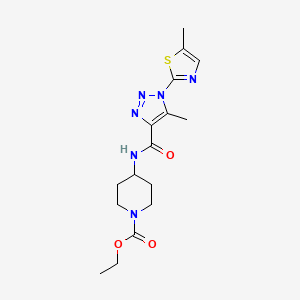

4,7-dichloro-2-(4-chlorophenyl)-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4,7-Dichloro-2-(4-chlorophenyl)quinazoline” is a chemical compound used in various research and industrial applications . It’s a heterocyclic compound with a quinazoline structure .

Synthesis Analysis

The specific synthesis process for “4,7-Dichloro-2-(4-chlorophenyl)quinazoline” is not detailed in the sources I found .Molecular Structure Analysis

The molecular structure of “4,7-Dichloro-2-(4-chlorophenyl)quinazoline” is not explicitly provided in the sources I found .Chemical Reactions Analysis

The specific chemical reactions involving “4,7-Dichloro-2-(4-chlorophenyl)quinazoline” are not detailed in the sources I found .Physical And Chemical Properties Analysis

The physical and chemical properties of “4,7-Dichloro-2-(4-chlorophenyl)quinazoline” are not detailed in the sources I found .Scientific Research Applications

Synthesis and Characterization

Indole derivatives, including those related to 4,7-dichloro-2-(4-chlorophenyl)-1H-indole, have been synthesized and characterized using a variety of techniques. For instance, Tariq et al. (2020) synthesized novel indole-based derivatives and characterized them through NMR, FT-IR, UV-Visible spectroscopy, and X-ray diffraction (XRD) studies. They also performed density functional theory (DFT) studies to investigate the compounds' properties, highlighting their potential in nonlinear optical (NLO) applications and hi-tech applications due to their fine NLO properties (Tariq et al., 2020).

Another study by Geetha et al. (2019) focused on the synthesis and characterization of an indole nucleus derivative, highlighting its significance in biological activities like anti-tumor and anti-inflammatory effects. This study utilized spectroscopic techniques and single crystal X-ray diffraction for structural confirmation, alongside DFT calculations for understanding the compound's electronic properties (Geetha et al., 2019).

Applications in Organic Electronics

Indolo[3,2-b]indole (IDID) derivatives, featuring core units similar to 4,7-dichloro-2-(4-chlorophenyl)-1H-indole, have been explored for their potential in organic electronics, particularly in organic field-effect transistors (OFETs). Cho et al. (2016) designed and synthesized a series of IDID derivatives, investigating their structure-property relationships and their applicability in high-performance organic semiconductors through different processing routes. This research underscores the versatility of indole derivatives in developing advanced electronic devices with high field-effect hole mobility (Cho et al., 2016).

Potential in Pharmaceutical Development

The indole nucleus is a key element in many natural and synthetic molecules with significant biological activity. Research by Al-Ostoot et al. (2020) introduced a new indole acetamide derivative, synthesized and characterized for its potential anti-inflammatory properties through in silico modeling. This work emphasizes the role of indole derivatives in developing therapeutic agents with anti-inflammatory activity (Al-Ostoot et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4,7-dichloro-2-(4-chlorophenyl)-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl3N/c15-9-3-1-8(2-4-9)13-7-10-11(16)5-6-12(17)14(10)18-13/h1-7,18H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBRUAVAYHAMVPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(C=CC(=C3N2)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2975100.png)

![3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methoxybenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2975108.png)

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2975114.png)